molecular formula C10H18N2O3 B12314542 tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

Cat. No.: B12314542
M. Wt: 214.26 g/mol
InChI Key: PEWOHDZJAIBOPH-UHFFFAOYSA-N
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Description

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and 2-hydroxypropyl groups under controlled conditions. Common reagents used in the synthesis may include tert-butyl chloroformate, cyanomethyl reagents, and 2-hydroxypropylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and enzyme inhibition studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The nitrile and hydroxyl groups may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(cyanomethyl)-N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(cyanomethyl)-N-(2-hydroxybutyl)carbamate
  • tert-Butyl N-(cyanomethyl)-N-(2-hydroxyisopropyl)carbamate

Uniqueness

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-8(13)7-12(6-5-11)9(14)15-10(2,3)4/h8,13H,6-7H2,1-4H3

InChI Key

PEWOHDZJAIBOPH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC#N)C(=O)OC(C)(C)C)O

Origin of Product

United States

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